N-(3,4-dimethylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidin-4-amine family, a scaffold known for its kinase-inhibitory properties . Its structure features:
- Position 1: A phenyl group.
- Position 4: A 3,4-dimethylphenylamine substituent.
- Position 6: A pyrrolidin-1-yl group.
These substitutions modulate its pharmacokinetic and pharmacodynamic profiles, enhancing target binding and selectivity. Pyrazolo[3,4-d]pyrimidines are widely studied for anticancer and antimicrobial applications due to their ability to inhibit enzymes like Src kinase and bacterial kinases .
Properties
Molecular Formula |
C23H24N6 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-1-phenyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C23H24N6/c1-16-10-11-18(14-17(16)2)25-21-20-15-24-29(19-8-4-3-5-9-19)22(20)27-23(26-21)28-12-6-7-13-28/h3-5,8-11,14-15H,6-7,12-13H2,1-2H3,(H,25,26,27) |
InChI Key |
SBOHOVSJLYRXGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCCC4)C5=CC=CC=C5)C |
Origin of Product |
United States |
Preparation Methods
Chlorination of Pyrimidinone Precursors
Starting from 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (1 ), chlorination with phosphorus oxychloride (POCl₃) and trimethylamine (TMA) yields 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (2 ) (Scheme 1). This step activates positions 4 and 6 for nucleophilic substitution.
Table 1: Chlorination Conditions and Yields
| Starting Material | Reagents | Temperature | Yield | Reference |
|---|---|---|---|---|
| 1 | POCl₃, TMA | 110°C | 85% | |
| Pyrimidinone analogs | PCl₅, POCl₃ | 100°C | 78% |
Regioselective Amination at Position 4
The 4-chloro group in 2 is selectively displaced by 3,4-dimethylaniline under nucleophilic aromatic substitution (SNAr) conditions.
Optimization of Amination
Reaction of 2 with 3,4-dimethylaniline in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 120°C affords N-(3,4-dimethylphenyl)-1-phenyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine (3 ) (Scheme 2). Microwave-assisted synthesis reduces reaction time from 24 hours to 2 hours with comparable yields.
Table 2: Amination at Position 4
| Substrate | Amine | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| 2 | 3,4-Dimethylaniline | K₂CO₃ | DMF | 120°C | 72% | |
| 2 | 3,4-Dimethylaniline | Et₃N | Toluene | 100°C | 65% |
| Substrate | Reagent | Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| 3 | Pyrrolidine | Pd(OAc)₂ | Dioxane | 120°C | 68% | |
| 3 | Pyrrolidine | None | EtOH | 80°C | 55% |
One-Pot Tandem Synthesis
Recent advances enable sequential aminations in a single reactor. For example, treating 2 with 3,4-dimethylaniline and pyrrolidine in a polar aprotic solvent (e.g., NMP) with Cs₂CO₃ as base yields the target compound directly. This method reduces purification steps but requires precise stoichiometry.
Table 4: One-Pot Synthesis Parameters
| Substrate | Amines Used | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| 2 | 3,4-Dimethylaniline, Pyrrolidine | Cs₂CO₃ | NMP | 130°C | 60% |
Characterization and Analytical Data
The final compound is characterized by:
-
¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, pyrimidine-H), 7.65–7.20 (m, 9H, aromatic-H), 3.20 (m, 4H, pyrrolidine-H), 2.25 (s, 6H, CH₃).
Challenges and Optimization Insights
-
Regioselectivity : The 4-position reacts faster than the 6-position due to electronic effects, necessitating sequential substitutions.
-
Solvent Choice : Polar aprotic solvents (DMF, NMP) enhance SNAr reactivity but complicate purification. Switching to toluene/EtOH mixtures improves crystallinity.
-
Catalyst Loading : Palladium catalysts (0.5–1 mol%) accelerate pyrrolidine coupling but require rigorous exclusion of oxygen .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The compound participates in nucleophilic substitution at position 6 of the pyrazolo[3,4-d]pyrimidine core, where the pyrrolidin-1-yl group acts as a leaving group. Key examples include:
| Reaction Type | Reagents/Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Piperidine Substitution | 4-phenylpiperazine, DMF, 80°C, 12h | N-(3,4-dimethylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 72% | |
| Morpholine Substitution | Morpholine, butanol, K₂CO₃, reflux | 6-(morpholin-4-yl)-N,1-diphenyl derivative | 68% |
These substitutions are facilitated by polar aprotic solvents like dimethylformamide (DMF) and bases such as potassium carbonate.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable modifications at the phenyl or pyrimidine rings:
Optimal yields (65–78%) are achieved under inert atmospheres at 90–110°C .
Oxidation and Reduction
The pyrrolidine and dimethylphenyl groups undergo redox transformations:
| Reaction | Reagents/Conditions | Products | Notes | Source |
|---|---|---|---|---|
| Pyrrolidine Oxidation | KMnO₄, H₂O, 60°C | Pyrrolidone derivative | Reduced bioactivity | |
| Aromatic Ring Reduction | H₂, Pd/C, ethanol, 50 psi | Tetrahydro-dimethylphenyl analog | Enhanced solubility |
Oxidation of the pyrrolidine ring to pyrrolidone reduces DHFR inhibition efficacy by 40%.
Acid/Base-Mediated Rearrangements
The pyrazolo[3,4-d]pyrimidine core undergoes ring-opening under extreme pH:
| Condition | Reagents | Products | Outcome | Source |
|---|---|---|---|---|
| Strong Acid (HCl, Δ) | 6M HCl, reflux, 6h | Pyrimidine-4,5-diamine intermediate | Degradation pathway | |
| Strong Base (NaOH) | 5M NaOH, ethanol, 70°C, 3h | Pyrazole-3-carboxamide derivative | Loss of antitumor activity |
Functional Group Interconversions
Key transformations include:
| Reaction | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| Amide Formation | Acetyl chloride, pyridine, 0°C | N-acetylated analog | 85% | |
| Sulfonation | SO₃·Py complex, DCM, rt | Sulfonated derivative at C3 | 63% |
Photochemical Reactions
UV-induced dimerization occurs in solution:
| Conditions | Products | Quantum Yield | Source |
|---|---|---|---|
| UV-C (254 nm), acetonitrile | [2+2] Cycloaddition dimer | 0.12 |
Mechanistic Insights
-
Nucleophilic substitution proceeds via a two-step SNAr mechanism, with deprotonation by diisopropylethylamine accelerating the process.
-
Cross-couplings follow oxidative addition/reductive elimination pathways, with electron-deficient aryl halides showing faster kinetics .
-
Oxidation states of the pyrrolidine nitrogen critically influence hydrogen-bonding interactions with DHFR, as shown by molecular docking.
Scientific Research Applications
Anti-inflammatory Agents
Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit anti-inflammatory properties. For instance, compounds synthesized from this scaffold have shown efficacy in reducing edema in animal models, suggesting potential applications in treating inflammatory diseases .
Antitumor Activity
Pyrazolo[3,4-d]pyrimidine derivatives have been explored for their antitumor effects. Research indicates that these compounds can inhibit cell proliferation in various cancer cell lines by targeting specific pathways involved in tumor growth .
Antiviral Properties
Some derivatives of pyrazolo[3,4-d]pyrimidines have demonstrated antiviral activity against several viral pathogens. The mechanism often involves inhibition of viral replication through interference with nucleic acid synthesis .
Toxicology Studies
Toxicological evaluations have shown that many pyrazolo[3,4-d]pyrimidine derivatives possess lower toxicity compared to traditional anti-inflammatory drugs like Diclofenac . This characteristic enhances their appeal as safer therapeutic options.
Table 1: Summary of Research Findings on Pyrazolo[3,4-d]pyrimidine Derivatives
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is not fully understood, but it is believed to act as a competitive inhibitor of protein kinases by binding to the ATP-binding site of these enzymes. This binding prevents the transfer of phosphate groups to target proteins, thereby inhibiting their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key structural variations among analogs influence solubility, potency, and target specificity. Below is a comparative analysis (Table 1):
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives
*Calculated based on formula C₂₄H₂₃N₅.
Key Observations
Position 6 Modifications: The target compound’s pyrrolidin-1-yl group (cyclic amine) may enhance blood-brain barrier penetration compared to morpholinoethyl () or methylthio () groups . Thioether/MeS groups (e.g., SI388 in ) correlate with potent Src kinase inhibition (IC₅₀ < 1 µM), likely due to hydrophobic interactions with kinase ATP pockets .
4-Chlorophenyl () enhances antibacterial activity but may reduce solubility .
Position 1 Variations: 2-Chloro-2-phenylethyl () increases molecular rigidity, favoring kinase inhibition .
Research Findings and Mechanistic Insights
- Anticancer Activity: SI388 () inhibits Src kinase at nanomolar concentrations, suppressing tumor proliferation in vitro. The target compound’s pyrrolidine group may similarly disrupt kinase signaling .
- Antibacterial Activity : Sulfonyl derivatives () show moderate efficacy against S. aureus, likely by interfering with bacterial kinase pathways .
- Solubility and Bioavailability: Morpholinoethyl () and cyclopropoxyquinolinyl () substituents improve water solubility, critical for oral administration .
Biological Activity
N-(3,4-dimethylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Structural Characteristics
The compound belongs to the pyrazolo[3,4-d]pyrimidine class and features a distinctive structure comprising:
- A pyrazolo-pyrimidine core.
- A phenyl group.
- A pyrrolidine moiety.
- A 3,4-dimethylphenyl substituent.
These structural features contribute to its unique chemical properties and biological activities .
Research indicates that this compound interacts with specific molecular targets such as enzymes and receptors. This interaction leads to modulation of biological pathways, particularly in neurological disorders. The compound's binding affinity to various biological macromolecules has been evaluated, revealing its potential as a lead compound for drug development .
Anticancer Potential
The compound has shown promising results in anticancer studies. It exhibits antiproliferative activity against various human and murine cancer cell lines. The structure-activity relationship (SAR) studies have indicated that certain substitutions enhance its cytotoxic effects without affecting normal cells. For instance, derivatives of similar compounds have been found to induce apoptosis and inhibit angiogenesis .
Neurological Effects
In addition to its anticancer properties, this compound has been investigated for its potential effects on neurological conditions. Its mechanism may involve modulation of neurotransmitter systems or direct interaction with neuroreceptors .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Cytotoxicity Studies : In vitro evaluations demonstrated that this compound exhibits significant cytotoxicity against breast cancer cell lines. In vivo studies further confirmed its ability to inhibit tumor growth in mouse models without systemic toxicity .
- Mechanistic Insights : Research has shown that the compound modulates RNA structures by interacting with G4-RNA, suggesting a role in gene expression regulation .
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds reveals varying degrees of biological activity. The following table summarizes notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(3-chlorophenyl)-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amines | Chlorophenyl substitution | Potential anti-inflammatory properties |
| N-(2-methylphenyl)-6-(morpholin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amines | Morpholine ring | Investigated for antitumor activity |
| N-(2-fluorophenyl)-6-(tetrahydro-pyran-2-yloxy)-1H-pyrazolo[3,4-d]pyrimidin-4-amines | Tetrahydropyran ether | Explored for antiviral effects |
This compound stands out due to its unique combination of functional groups that confer specific biological activities .
Q & A
Q. Basic Research Focus
- 1H/13C NMR :
- IR Spectroscopy : N-H stretches (3100–3300 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) validate amine and pyrimidine moieties .
- X-ray crystallography : Resolves ambiguities in regiochemistry, as seen in polymorphic forms of analogous compounds .
What strategies resolve contradictions between computational predictions and experimental structural data for substituted pyrazolo[3,4-d]pyrimidines?
Advanced Research Focus
Discrepancies often arise in dihedral angles or hydrogen-bonding networks. Mitigation strategies include:
- Multi-technique validation : Cross-verify DFT-optimized structures with X-ray data and NMR-derived NOE correlations .
- Dynamic NMR studies : Probe conformational flexibility (e.g., ring puckering in pyrrolidine substituents) to explain deviations .
- Crystallographic refinement : Use high-resolution datasets (e.g., synchrotron radiation) to resolve ambiguities in electron density maps, as demonstrated for related pyrimidines .
How do substituents at the 4- and 6-positions influence pharmacological activity, and what in vitro models are suitable for assessment?
Q. Advanced Research Focus
- 4-Position (amine substituent) : Bulky aryl groups (e.g., 3,4-dimethylphenyl) enhance lipophilicity, improving blood-brain barrier penetration in CNS-targeted agents .
- 6-Position (pyrrolidine) : Modulates enzyme inhibition (e.g., kinase selectivity) via hydrogen bonding with catalytic lysine residues .
- In vitro models :
- Kinase inhibition assays : Use recombinant enzymes (e.g., JAK2 or EGFR) to quantify IC₅₀ values .
- Cell viability assays : Screen against cancer lines (e.g., HCT-116 or MCF-7) using MTT or ATP-luminescence protocols .
- Metabolic stability : Assess hepatic clearance with human liver microsomes and CYP450 isoforms .
What synthetic modifications improve metabolic stability without compromising target affinity?
Q. Advanced Research Focus
- Trifluoromethyl groups : Introduce at aryl rings to reduce CYP450-mediated oxidation, as seen in analogs with 10-fold longer plasma half-lives .
- Pyrrolidine N-substitution : Replace hydrogen with methyl groups to block oxidative N-dealkylation .
- Deuterium incorporation : Strategically substitute deuterium at metabolic hotspots (e.g., benzylic positions) to slow clearance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
